Sodium 2-(2,4-dichlorophenoxy)acetate hydrate
Description
Historical Trajectories and Foundational Concepts in Auxin Mimic Chemistry
The development of synthetic auxin herbicides represents a pivotal moment in agricultural history and modern weed science. cambridge.org These compounds, often called auxinic herbicides, were among the first selective organic herbicides to be developed. pressbooks.pubunl.edu Their discovery was a case of multiple independent findings by four groups working under wartime secrecy in the United Kingdom and the United States during World War II. cambridge.orgwikipedia.org Key research teams included those led by William G. Templeman at Imperial Chemical Industries (ICI), Philip S. Nutman at Rothamsted Research, Franklin D. Jones at the American Chemical Paint Company, and a group at the University of Chicago and the USDA. cambridge.orgwikipedia.org
The foundational concept behind these compounds is their ability to mimic the natural plant hormone indole-3-acetic acid (IAA). pressbooks.pubbioone.org The term "auxin" itself, derived from the Greek word auxein meaning 'to increase,' was first used by Frits Went in 1926 to describe the substance that caused oat coleoptiles to bend toward light. unl.edu Natural auxins like IAA regulate various aspects of plant growth and development, including cell elongation, division, and differentiation. gcwgandhinagar.comoup.com
Scientists in the 1940s were searching for a more stable compound than the naturally occurring IAA. wikipedia.org This research led to the synthesis of phenoxy herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T). wikipedia.org Robert Pokorny, an industrial chemist, published the synthesis of 2,4-D in 1941. wikipedia.org When applied at high concentrations, these synthetic auxins induce uncontrolled and unsustainable growth in susceptible broadleaf plants, leading to stem curling, leaf withering, and ultimately, plant death. mt.govtutorchase.com This selective action, which leaves most monocotyledonous crops like wheat, corn, and rice largely unaffected, revolutionized weed control. mt.govwikipedia.org The first commercial release of 2,4-D as an herbicide occurred in 1945, and it quickly became one of the most widely used herbicides globally. wikipedia.orgasmalldoseoftoxicology.org
| Key Figure/Group | Contribution | Timeframe |
| Frits Went | Coined the term "auxin" to describe the plant growth-regulating compound. | 1926 |
| William Templeman (ICI) | Found that high concentrations of IAA could kill broadleaf plants. | 1940 |
| Robert Pokorny | Published the synthesis of 2,4-D. | 1941 |
| Multiple Groups (UK & US) | Independently discovered the herbicidal activity of 2,4-D and related compounds. | WWII (early 1940s) |
| American Chemical Paint Co. | Commercially released 2,4-D as the herbicide "Weedone". | 1945 |
| This table summarizes key historical milestones in the development of auxin mimic chemistry. unl.eduwikipedia.org |
Scope of Contemporary Academic Inquiry into Phenoxyacetic Acid Compounds
Contemporary academic research continues to explore the diverse potential of phenoxyacetic acid and its derivatives, extending far beyond their original application in agriculture. The versatile structure of the phenoxyacetic acid moiety makes it a valuable component in the synthesis of a wide range of organic compounds. jetir.orgjocpr.com
A significant area of current inquiry is in the pharmaceutical sciences. Researchers are actively investigating phenoxyacetic acid derivatives for various biological activities. jetir.orgnih.gov Studies have explored their potential as:
Anti-inflammatory agents: New derivatives are being designed and synthesized as selective COX-2 inhibitors, which play a key role in inflammation. mdpi.com
Antimicrobial and Antifungal agents: The core structure is used to develop new compounds with potential activity against various bacterial and fungal strains. jetir.orgnih.gov
Anticancer agents: Several studies have reported on the synthesis of phenoxyacetic acid derivatives and their evaluation for cytotoxic and anti-proliferative activity against various cancer cell lines. jetir.orgnih.gov
Beyond pharmaceuticals, the academic community is investigating other novel applications. Research into the synthesis of phenoxyacetic acid esters is being conducted, as these compounds are valuable in food chemistry as flavor compounds and in the manufacturing of insecticides and photosensitizers. jocpr.com Furthermore, there is emerging interest in the environmental applications of these compounds, such as their potential use in advanced oxidation processes for water treatment. intelmarketresearch.com The relationship between the molecular structure of phenoxyacetic acid derivatives—specifically the number and position of substituents on the aromatic ring—and their biological activity and reactivity is another active area of research. mdpi.com This fundamental research helps in designing molecules with specific, targeted properties for a variety of applications.
Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;2-(2,4-dichlorophenoxy)acetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3.Na.H2O/c9-5-1-2-7(6(10)3-5)13-4-8(11)12;;/h1-3H,4H2,(H,11,12);;1H2/q;+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSAEWXPCBLGDX-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)[O-].O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NaO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3038482 | |
| Record name | 2,4-D Sodium monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2,4-d sodium salt appears as a clear brown to black liquid with a characteristic phenoxy odor. Primary hazard is threat to the environment. Immediate steps should be taken to limit spread to the environment. Easily penetrates the soil to contaminate groundwater and nearby waterways. | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Soluble (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
2702-72-9, 7084-86-8 | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Acetic acid, 2-(2,4-dichlorophenoxy)-, sodium salt (1:1) | |
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| Record name | 2,4-D Sodium monohydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3038482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium 2,4-dichlorophenoxyacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.446 | |
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| Record name | (2,4-Dichlorophenoxy)acetic acid sodium salt monohydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
419 °F (decomposes) (NTP, 1992) | |
| Details | National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina. | |
| Record name | 2,4-D SODIUM SALT | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18145 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Molecular and Cellular Action Mechanisms of 2,4 Dichlorophenoxyacetic Acid in Plant Systems
Auxin Signal Transduction Pathway Perturbation
2,4-D exerts its effects by hijacking the plant's native auxin signaling pathway, leading to uncontrolled and unsustainable growth. oup.com This perturbation occurs at multiple levels, from receptor perception to the modulation of transport and transcriptional regulation.
The perception of 2,4-D at the cellular level is mediated by the same receptor system that recognizes natural auxin. The primary receptors are members of the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins. researchgate.net 2,4-D binds directly to these receptors, acting as a "molecular glue" to facilitate the interaction between the TIR1/AFB proteins and the Aux/IAA transcriptional repressors. xtbg.ac.cn While 2,4-D binds to several members of the TIR1/AFB family, including AFB1, AFB2, and AFB3, research indicates that TIR1 is the principal receptor for 2,4-D. xtbg.ac.cn The binding of 2,4-D to TIR1 is structurally similar to that of IAA, with the dichlorophenyl ring of 2,4-D fitting into the same hydrophobic pocket of the receptor. xtbg.ac.cnresearchgate.net However, the interaction of 2,4-D with the TIR1/AFB-Aux/IAA co-receptor complex is slightly weaker than that of IAA. xtbg.ac.cn
| Receptor/Component | Interaction with 2,4-D | Research Finding |
| TIR1 | Primary receptor for 2,4-D. xtbg.ac.cnfrontiersin.org | The tir1-1 mutant of Arabidopsis exhibits clear resistance to 2,4-D. xtbg.ac.cn |
| AFB1, AFB2, AFB3 | Also act as receptors for 2,4-D. xtbg.ac.cn | Plants deficient in AFB1, AFB2, and AFB3 are more sensitive to 2,4-D than the tir1-1 mutant, suggesting a role in 2,4-D perception. xtbg.ac.cn |
| AFB5 | Preferential binding of certain synthetic auxins. | Picolinate-based auxins, a different class from 2,4-D, show preferential binding to AFB5. researchgate.net |
The movement of auxin throughout the plant is tightly regulated by a sophisticated transport system involving influx and efflux carriers. 2,4-D is also a substrate for these carriers, and its prolonged presence can disrupt the normal distribution of auxin. The AUX1/LAX family of influx carriers is involved in the uptake of 2,4-D into cells. xtbg.ac.cn The PIN-FORMED (PIN) family of efflux carriers and the ATP-binding cassette (ABC) transporters of the B subclass (ABCBs) are responsible for moving auxin out of cells. xtbg.ac.cn Research has shown that 2,4-D can be transported by PIN proteins, such as PIN8 and PIN3. nih.gov Furthermore, ABCB4 has been identified as a likely transporter of 2,4-D, and alterations in ABCB transporter activity can lead to 2,4-D resistance. oup.comnih.gov
| Transport Carrier | Effect of 2,4-D | Research Finding |
| AUX1 | Mediates the influx of 2,4-D into cells. xtbg.ac.cn | The aux1 mutant shows resistance to 2,4-D due to reduced uptake. |
| PIN Proteins | Mediate the efflux of 2,4-D from cells. nih.gov | Studies have demonstrated that PIN3 and PIN8 can transport 2,4-D. nih.gov |
| ABCB Transporters | Involved in the transport of 2,4-D. oup.com | ABCB4 is a probable 2,4-D transporter, and mutations in ABCB genes can confer resistance to 2,4-D. oup.comnih.gov |
The binding of 2,4-D to the TIR1/AFB receptors triggers the ubiquitination and subsequent degradation of Aux/IAA transcriptional repressor proteins by the 26S proteasome. pnas.org This degradation relieves the repression of Auxin Response Factors (ARFs), which are transcription factors that bind to auxin-responsive elements in the promoters of auxin-inducible genes. xtbg.ac.cn The activation of ARFs leads to a massive and uncontrolled expression of these genes, including the Aux/IAA genes themselves in a negative feedback loop, as well as genes involved in cell division, expansion, and differentiation. nih.gov Studies have shown that 2,4-D treatment induces the expression of several auxin-responsive genes, such as IAA1, IAA13, and IAA19. nih.gov Mutations in the degron domain of Aux/IAA proteins, which is essential for their degradation, can lead to resistance to 2,4-D. pnas.org
| Transcriptional Regulator | Effect of 2,4-D | Research Finding |
| Aux/IAA Proteins | Promotes their degradation. pnas.org | 2,4-D acts as a "molecular glue" between TIR1/AFB and Aux/IAA proteins, leading to their ubiquitination and degradation. xtbg.ac.cn |
| ARF Proteins | Relieves their repression, leading to activation. xtbg.ac.cn | The degradation of Aux/IAA proteins allows ARFs to activate the transcription of auxin-responsive genes. xtbg.ac.cn |
| Auxin-Responsive Genes | Induces their expression. nih.gov | Genes such as IAA1, IAA13, and IAA19 are upregulated in response to 2,4-D. nih.gov |
Phytohormone Crosstalk Disruption
The herbicidal action of 2,4-D is not limited to the auxin signaling pathway. It also causes significant disruptions in the homeostasis of other crucial phytohormones, particularly ethylene (B1197577) and abscisic acid (ABA), leading to a synergistic toxic effect.
One of the most well-documented effects of 2,4-D treatment in susceptible plants is the massive overproduction of ethylene. xtbg.ac.cn This is due to the upregulation of genes encoding key enzymes in the ethylene biosynthesis pathway: 1-aminocyclopropane-1-carboxylic acid (ACC) synthase (ACS) and ACC oxidase (ACO). researchgate.net The increased production of ethylene leads to a variety of symptoms, including epinasty (downward bending of leaves), senescence, and cell death. researchgate.net In addition to stimulating ethylene biosynthesis, 2,4-D also appears to induce ethylene signaling. This is suggested by the downregulation of negative regulators of the ethylene signaling pathway, such as CONSTITUTIVE TRIPLE RESPONSE 1 (CTR1) and ETHYLENE RESPONSE SENSOR 1 (ERS1). nih.gov
| Pathway Component | Effect of 2,4-D | Research Finding |
| ACC Synthase (ACS) | Upregulates gene expression, leading to increased enzyme activity. researchgate.net | Low concentrations of 2,4-D have been shown to induce the expression of genes encoding ACC synthase. nih.gov |
| ACC Oxidase (ACO) | Upregulates gene expression, leading to increased enzyme activity. researchgate.net | The expression of genes encoding ACC oxidase is induced by 2,4-D treatment. nih.gov |
| CTR1 and ERS1 | Downregulates gene expression. nih.gov | Downregulation of these negative regulators suggests an induction of the ethylene signaling pathway. nih.gov |
| Pathway Component | Effect of 2,4-D | Research Finding |
| 9-cis-epoxycarotenoid dioxygenase (NCED) | Upregulates gene expression, leading to increased ABA biosynthesis. nih.gov | High concentrations of 2,4-D induce the expression of the NCED1 gene. nih.gov |
| ABA Signaling | Induces the signaling pathway at high concentrations. nih.gov | In response to 1.0 mM 2,4-D, both ABA biosynthesis and signaling were induced in Arabidopsis. nih.gov |
Cellular Homeostasis Deregulation
The application of Sodium 2-(2,4-dichlorophenoxy)acetate, which releases the active compound 2,4-Dichlorophenoxyacetic acid (2,4-D), profoundly disrupts cellular homeostasis in susceptible plants. This disruption manifests through a cascade of interconnected events, including modifications to cell wall structure, dysregulation of protein synthesis, and the generation of damaging reactive oxygen species.
Cell Wall Plasticity Modifications
2,4-D is known to induce abnormal increases in cell wall plasticity. orst.eduresearchgate.net This alteration is a key component of its herbicidal action, leading to uncontrolled cell division and disorganized growth. orst.eduorst.edu The compound interferes with the normal metabolism of nucleic acids, which in turn affects the plasticity of the cell wall. scielo.br This leads to a reduction in the rigidity of the cell wall, partly by increasing the synthesis of the enzyme cellulase, which breaks down cellulose, a primary structural component of plant cell walls. scielo.brresearchgate.net This heightened plasticity contributes to the characteristic symptoms of 2,4-D exposure, such as stem curling and tissue swelling. xtbg.ac.cnasmalldoseoftoxicology.org
Reactive Oxygen Species Generation and Signaling Cascades
A central element of 2,4-D's toxicity is the overproduction of reactive oxygen species (ROS). nih.govuwa.edu.au This oxidative stress occurs when the balance between ROS production and the plant's antioxidant defense systems is disrupted. nih.govplos.org The increase in ROS is a direct result of the activation of specific enzymes, including xanthine (B1682287) oxidoreductase, acyl-CoA oxidase (ACX), and lipoxygenase. xtbg.ac.cnnih.gov Transcriptomic analyses have revealed a distinct ROS-related peroxisomal footprint in the early stages of the plant's response to 2,4-D. nih.govresearchgate.net
These ROS molecules are not just damaging byproducts; they also function as signal molecules that activate defense and stress responses within the cell. researchgate.netnih.gov The resulting signaling cascades are involved in promoting cell expansion, which contributes to physical symptoms like leaf epinasty, as well as triggering senescence and eventual cell death. xtbg.ac.cnnih.gov The accumulation of ROS and the subsequent gene expression changes are also influenced by shifts in the plant's hormonal balance. researchgate.net
| Enzyme/Process | Role in ROS Production | Associated Metabolic Pathway | Reference |
|---|---|---|---|
| Xanthine Oxidoreductase (XOD) | Activated by 2,4-D, leading to ROS increase. | Ureide metabolism | xtbg.ac.cnnih.gov |
| Acyl-CoA Oxidase (ACX) | Activated by 2,4-D, a main source of ROS. | Fatty acid β-oxidation, Jasmonic acid biosynthesis | xtbg.ac.cnnih.govnih.gov |
| Lipoxygenase (LOX) | Activated by 2,4-D, contributing to ROS production. | Lipid peroxidation | xtbg.ac.cnnih.gov |
| Peroxisomal Activity | Shows an early ROS-related footprint in response to 2,4-D. | General metabolic processes | nih.govresearchgate.net |
Gene Expression Profiling and Transcriptional Responses
2,4-D acts as a synthetic auxin, profoundly altering gene expression in plants. mt.gov It triggers a cascade of transcriptional changes by hijacking the plant's natural auxin signaling pathways, leading to the expression of genes that mediate its herbicidal effects.
Modulation of Auxin-Responsive Gene Expression
As a mimic of the natural plant hormone indole-3-acetic acid (IAA), 2,4-D causes a significant upregulation of auxin-responsive genes. frontiersin.orgoup.com This process is initiated when 2,4-D binds to auxin receptors, primarily the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) proteins. frontiersin.orgmdpi.com This binding event targets Aux/IAA transcriptional repressors for degradation via the proteasome. mdpi.combiorxiv.org The removal of these repressors liberates Auxin Response Factors (ARFs), which are transcription factors that can then bind to auxin-response elements in the promoters of target genes, activating their transcription. frontiersin.orgbiorxiv.org This leads to an over-expression of early auxin-responsive genes, which in turn drives the physiological and developmental abnormalities characteristic of 2,4-D toxicity. mdpi.comnih.gov Studies have shown that the expression of genes like AtAux2-11 and members of the IAA family increases rapidly after 2,4-D application. biorxiv.orgnih.gov
| Component | Function | Effect of 2,4-D | Reference |
|---|---|---|---|
| TIR1/AFB Proteins | Auxin co-receptors | Binds to 2,4-D, initiating the signaling cascade. | frontiersin.orgmdpi.com |
| Aux/IAA Proteins | Transcriptional repressors | Targeted for degradation upon 2,4-D binding to the receptor complex. | mdpi.combiorxiv.org |
| Auxin Response Factors (ARFs) | Transcription factors | Released from repression, activating transcription of auxin-responsive genes. | frontiersin.orgbiorxiv.org |
| Auxin-Responsive Genes (e.g., GH3, IAA) | Mediate auxin effects | Expression is rapidly and significantly increased. | biorxiv.org |
Influence on Transcriptional Gene Silencing Pathwaysresearchgate.net
Sodium 2-(2,4-dichlorophenoxy)acetate, the active form of the herbicide 2,4-D, exerts a multifaceted influence on plant systems at the molecular level, including the disruption of transcriptional gene silencing (TGS) pathways. TGS is a crucial epigenetic mechanism that regulates gene expression without altering the DNA sequence itself, primarily through DNA methylation and histone modifications, often guided by small RNAs. The herbicidal action of 2,4-D has been linked to its ability to interfere with these intricate regulatory networks, leading to aberrant gene expression and ultimately, plant death.
Research in the model plant Arabidopsis thaliana has demonstrated that exposure to 2,4-D can lead to a partial loss of TGS. This disruption of gene silencing can increase the plant's susceptibility to the herbicide. The underlying mechanisms involve alterations in DNA methylation patterns and potentially the modulation of key enzymatic players in the epigenetic machinery.
One of the principal TGS pathways in plants is RNA-directed DNA methylation (RdDM). This process utilizes 24-nucleotide small interfering RNAs (24-nt siRNAs) to guide de novo DNA methylation to specific genomic loci, leading to the silencing of target genes and transposable elements. While direct, quantitative data on the effect of 2,4-D on the abundance of 24-nt siRNAs is still emerging, studies on other environmental stressors suggest that changes in small RNA populations are a common plant response. It is plausible that 2,4-D, as a significant stressor, could alter the biogenesis or activity of these crucial regulatory molecules.
In addition to DNA methylation, histone modifications are a key component of TGS. The interplay between histone deacetylation and methylation contributes to the formation of repressive chromatin structures that limit the access of transcription factors to DNA. Although direct evidence linking 2,4-D to specific changes in histone marks related to TGS is not yet abundant, the broad transcriptional reprogramming induced by this herbicide suggests that alterations in chromatin structure are a likely consequence of its activity.
A transcriptome analysis of Arabidopsis thaliana following a one-hour exposure to 1 mM 2,4-D revealed significant changes in gene expression. While this study did not specifically focus on TGS pathway genes, it identified a broad impact on various cellular functions, including transcription and signal transduction. nih.gov
Table 1: Genes with Altered Expression in Arabidopsis thaliana in Response to 2,4-D Treatment nih.gov
| Functional Category | Number of Upregulated Genes | Number of Downregulated Genes |
| Transcription | 22 | 10 |
| Metabolism | 18 | 15 |
| Cellular Communication & Signal Transduction | 15 | 8 |
| Subcellular Localisation | 12 | 5 |
| Transport Facilitation | 11 | 6 |
| Protein Fate | 10 | 4 |
| Protein with Binding Function or Cofactor Requirement | 9 | 7 |
| Regulation of/Interaction with Cellular Environment | 8 | 5 |
| Unclassified | 43 | 25 |
| Total | 148 | 85 |
This broad-scale alteration of the transcriptome underscores the profound impact of 2,4-D on cellular regulation. It is highly probable that among the unclassified genes and those involved in transcription and signal transduction are components that directly or indirectly influence the stability and fidelity of transcriptional gene silencing pathways. Further research focusing on the direct molecular interactions between 2,4-D and the core components of the TGS machinery will be crucial to fully elucidate this aspect of its herbicidal mechanism.
Metabolic Transformation and Detoxification Pathways in Biological Systems
Plant Metabolic Fates of 2,4-Dichlorophenoxyacetic Acid
In plants, 2,4-D undergoes a series of metabolic transformations aimed at detoxification and sequestration. These processes are broadly categorized into modification of the side chain, hydroxylation of the aromatic ring, and conjugation with endogenous molecules. The predominance of these pathways varies significantly among plant species, contributing to their differential tolerance to the herbicide. nih.gov
The metabolic pathways and rates of 2,4-D transformation differ considerably between plant species, which is a key factor in its selective herbicidal action. nih.gov Monocotyledonous plants (grasses) and dicotyledonous plants (broadleaf weeds) exhibit distinct metabolic strategies.
Grasses, which are generally tolerant to 2,4-D, primarily metabolize the herbicide through ester hydrolysis followed by the formation of stable, base-labile conjugates. frontiersin.org In contrast, susceptible dicotyledonous species tend to rely more on ring hydroxylation as a primary detoxification route. frontiersin.org For example, in bean and soybean plants, major metabolites are glucosides of hydroxylated 2,4-D, alongside amino acid conjugates. nih.gov Cereals, on the other hand, predominantly form 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose. nih.gov Strawberry plants have been found to produce glycosides of 2,4-dichlorophenol (B122985). nih.gov
Recent research on resistant weeds, such as waterhemp (Amaranthus tuberculatus), has identified novel detoxification pathways. Resistant populations exhibit rapid hydroxylation of 2,4-D followed by conjugation to a sugar and subsequent malonylation, a more efficient detoxification process compared to the aspartic acid conjugation seen in susceptible plants. nih.gov
Conjugation is a primary mechanism for detoxifying 2,4-D in plants, involving the linkage of the herbicide molecule with sugars or amino acids. researchgate.net These reactions increase the water solubility of the compound, facilitating its transport and sequestration within the plant, often in the vacuole.
Amino Acid Conjugation : 2,4-D can be conjugated with amino acids, most commonly L-aspartic acid and L-glutamic acid, to form N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid and N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid. nih.govnih.gov These amide-linked conjugates have been identified as major metabolites in a variety of plant species. nih.gov While considered detoxification products, some studies have shown that these conjugates, such as 2,4-D-glutamic acid, can retain some auxin activity and can be converted back to free 2,4-D, indicating they may be part of a reversible homeostasis mechanism. nih.govresearchgate.net
Glucose Conjugation : Another significant pathway is the formation of glucose esters through the conjugation of 2,4-D's carboxyl group with glucose. uwa.edu.au The major metabolite in wild radish (Raphanus raphanistrum) has been identified as the glucose ester of 2,4-D. uwa.edu.au These ester conjugates can also be labile, potentially releasing the active herbicide back into the plant system. uwa.edu.au
Interactive Table: Major 2,4-D Conjugates in Various Plant Species
| Plant Species | Major Conjugate(s) | Reference |
| Bean (Phaseolus vulgaris) | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, 4-O-β-D-glucosides of hydroxylated 2,4-D | nih.gov |
| Soybean (Glycine max) | N-(2,4-dichlorophenoxyacetyl)-L-aspartic acid, N-(2,4-dichlorophenoxyacetyl)-L-glutamic acid, 4-O-β-D-glucosides of hydroxylated 2,4-D | nih.gov |
| Cereals (e.g., Wheat) | 1-O-(2,4-dichlorophenoxyacetyl)-β-D-glucose | nih.gov |
| Wild Radish (Raphanus raphanistrum) | 2,4-D glucose ester | uwa.edu.au |
| Waterhemp (Amaranthus tuberculatus) (Susceptible) | 2,4-D-aspartic acid | nih.gov |
| Waterhemp (Amaranthus tuberculatus) (Resistant) | 2,4-D-(6'-O-malonyl)-5-O-β-D-glucopyranoside | nih.gov |
Hydroxylation of the aromatic ring is a critical step in the detoxification of 2,4-D, particularly in dicotyledonous species. frontiersin.org This reaction introduces a hydroxyl group onto the phenyl ring, typically at the 4-position, which increases the molecule's reactivity and prepares it for subsequent conjugation. researchgate.net
The primary products of this pathway are 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid. nih.govresearchgate.net These hydroxylated metabolites are generally less phytotoxic than the parent compound. nih.gov Following hydroxylation, the newly formed hydroxyl group is often a site for secondary conjugation reactions, primarily with glucose, to form stable glycoside conjugates. nih.gov
Studies in several weed species, including wild buckwheat and leafy spurge, have shown the formation of 2,5-dichloro-4-hydroxyphenoxyacetic acid as the predominant hydroxylation product. cambridge.org In resistant corn poppy (Papaver rhoeas) populations, enhanced metabolism through ring hydroxylation to form 4-hydroxy-2,5-dichlorophenoxyacetic acid and 4-hydroxy-2,3-dichlorophenoxyacetic acid has been identified as a key resistance mechanism. frontiersin.org
Another metabolic route for 2,4-D in plants involves the degradation or modification of the acetic acid side chain. nih.gov This can occur through oxidation, leading to the formation of 2,4-dichlorophenol (DCP) and glycolic acid. researchgate.net This cleavage of the ether bond effectively detoxifies the herbicide, as 2,4-DCP is significantly less phytotoxic than the parent 2,4-D molecule. nih.gov This pathway has been noted to contribute to the tolerance of certain dicot species like currants and some apple varieties. researchgate.net In legumes, an alternative modification involves the elongation of the side chain, producing chlorophenoxy compounds with longer side chains that are herbicidally inactive. researchgate.net
The metabolic detoxification of 2,4-D in plants is mediated by several key enzyme families. These enzymatic systems are responsible for the various reactions described, including oxidation, conjugation, and hydrolysis.
Cytochrome P450 Monooxygenases (P450s) : These enzymes are primarily responsible for the Phase I oxidative reactions, particularly the hydroxylation of the 2,4-D aromatic ring. researchgate.netnih.gov Enhanced activity of P450s has been strongly linked to 2,4-D resistance in several weed species. frontiersin.orgconsensus.app For instance, the pre-treatment of resistant corn poppy plants with the P450 inhibitor malathion reversed their resistance to 2,4-D, indicating the crucial role of these enzymes. frontiersin.org
Glucosyltransferases (GTs) : These Phase II enzymes catalyze the conjugation of glucose to the 2,4-D molecule or its hydroxylated metabolites. researchgate.netnih.gov Specifically, UDP-glucose-dependent glucosyltransferases are involved in forming 2,4-D glucose esters. researchgate.net
Amino Acid Transferases : These enzymes are responsible for catalyzing the conjugation of 2,4-D with amino acids like glutamate and aspartate. researchgate.net
Esterases : While the initial compound is a sodium salt, ester forms of 2,4-D are also used in herbicide formulations. In plants, esterases are responsible for the rapid hydrolysis of these esters to the active 2,4-D acid form, which is a prerequisite for its translocation and herbicidal activity. ucanr.edu
Microbial Degradation Pathways and Bioremediation
Microorganisms in soil and water play a crucial role in the environmental degradation of 2,4-D, a process that is central to the bioremediation of contaminated sites. nih.gov The microbial breakdown of 2,4-D is an enzymatic process that converts the herbicide into less harmful cellular metabolites. nih.gov Numerous bacterial and fungal strains capable of degrading 2,4-D have been isolated and characterized. nih.gov
The most well-elucidated pathway for bacterial degradation of 2,4-D typically involves a series of steps:
Side-Chain Cleavage : The process is often initiated by the cleavage of the ether bond of the side chain. In bacteria like Cupriavidus necator JMP134, this is catalyzed by an α-ketoglutarate-dependent 2,4-D dioxygenase, encoded by the tfdA gene, which converts 2,4-D to 2,4-dichlorophenol (2,4-DCP). nih.govnih.gov
Hydroxylation : The resulting 2,4-DCP is then hydroxylated by a 2,4-DCP hydroxylase (tfdB gene product) to form 3,5-dichlorocatechol (B76880). nih.govethz.ch
Ring Cleavage : The aromatic ring of dichlorocatechol is subsequently cleaved. This is an ortho-cleavage reaction catalyzed by chlorocatechol 1,2-dioxygenase (tfdC gene product), yielding 2,4-dichloro-cis,cis-muconate. nih.gov
Further Degradation : The muconate product is then converted through a series of enzymatic reactions involving chloromuconate cycloisomerase (tfdD), chlorodienelactone hydrolase (tfdE), and reductases (tfdF) into intermediates of the tricarboxylic acid (TCA) cycle, such as 3-oxoadepate, which can be utilized by the microorganism for growth. nih.gov
Alternative microbial degradation pathways also exist. For instance, some bacteria can initially remove a chlorine atom from the ring before proceeding with cleavage. ethz.ch Fungi also contribute to 2,4-D degradation through various biochemical reactions including oxidation, dehalogenation, and hydroxylation. acs.org The efficiency of microbial degradation makes it a more environmentally sustainable and cost-effective approach for remediating 2,4-D contamination compared to physical and chemical methods. nih.gov
Interactive Table: Key Enzymes in the Microbial Degradation of 2,4-D
| Enzyme | Gene | Reaction Catalyzed | Intermediate/Product | Reference |
| 2,4-D Dioxygenase | tfdA | Cleavage of the ether side chain of 2,4-D | 2,4-Dichlorophenol (2,4-DCP) | nih.gov |
| 2,4-DCP Hydroxylase | tfdB | Hydroxylation of 2,4-DCP | 3,5-Dichlorocatechol | nih.gov |
| Chlorocatechol 1,2-Dioxygenase | tfdC | Ortho-cleavage of the aromatic ring | 2,4-Dichloro-cis,cis-muconate | nih.gov |
| Chloromuconate Cycloisomerase | tfdD | Conversion of 2,4-dichloro-cis,cis-muconate | 2-Chlorodienelactone | nih.gov |
| Chlorodienelactone Hydrolase | tfdE | Conversion of 2-chlorodienelactone | 2-Chloromaleylacetate (B1243639) | nih.gov |
| Chloromaleylacetate Reductase | tfdF | Reduction of 2-chloromaleylacetate | Maleylacetate | nih.gov |
Elucidation of Key Degradation Pathways (e.g., tfd Pathway, Chloride Removal)
The microbial degradation of 2,4-D is a well-studied process, with the tfd (2,4,5-trichlorophenoxyacetic acid degradation) pathway being a primary route. This pathway involves a series of enzymatic reactions that ultimately break down the complex herbicide into simpler, less harmful compounds. nih.govresearchgate.net
The initial and critical step in the aerobic degradation of 2,4-D is the cleavage of the ether bond, a reaction catalyzed by the enzyme 2,4-D/α-ketoglutarate dioxygenase, encoded by the tfdA gene. nih.govnih.gov This reaction yields 2,4-dichlorophenol (2,4-DCP). Subsequently, 2,4-DCP is hydroxylated to form 3,5-dichlorocatechol. nih.govtandfonline.com The aromatic ring of 3,5-dichlorocatechol is then cleaved, a step catalyzed by chlorocatechol 1,2-dioxygenase. nih.govnih.gov This leads to the formation of 2,4-dichloro-cis,cis-muconate. nih.gov
Further enzymatic reactions convert this intermediate through a series of steps involving the removal of chloride ions, ultimately funneling the breakdown products into the tricarboxylic acid (TCA) cycle, a central metabolic pathway in cells. nih.govresearchgate.net An alternative pathway observed in some bacteria involves the initial removal of the chloride at the 2-position of the aromatic ring, leading to the formation of 4-chlorophenoxyacetate. ethz.ch
Functional Characterization of Catabolic Enzymes
A suite of specialized enzymes is responsible for the stepwise degradation of 2,4-D. These catabolic enzymes have been functionally characterized to understand their specific roles in the detoxification process.
| Enzyme | Gene | Function |
| 2,4-D/α-ketoglutarate dioxygenase | tfdA | Catalyzes the initial cleavage of the ether bond in 2,4-D to form 2,4-dichlorophenol (2,4-DCP). nih.govtandfonline.com |
| 2,4-Dichlorophenol hydroxylase | tfdB | Hydroxylates 2,4-DCP to form 3,5-dichlorocatechol. nih.govtandfonline.comresearchgate.net |
| Chlorocatechol 1,2-dioxygenase | tfdC | Mediates the ortho-cleavage of the 3,5-dichlorocatechol ring. nih.govnih.gov |
| Chloromuconate cycloisomerase | tfdD | Converts 2,4-dichloro-cis,cis-muconate to 2-chlorodienelactone. nih.gov |
| Chlorodienelactone hydrolase | tfdE | Transforms 2-chlorodienelactone into 2-chloromaleylacetate. nih.gov |
| Chloromaleylacetate reductase | tfdF | Reduces 2-chloromaleylacetate to 3-oxoadepate, which then enters the TCA cycle. nih.gov |
Genetic Basis of Microbial Catabolism
The genetic foundation for the microbial breakdown of 2,4-D is primarily located on mobile genetic elements, particularly plasmids. nih.gov The tfd genes, which encode the necessary catabolic enzymes, are often found clustered together on these plasmids, such as the well-studied pJP4 plasmid from Cupriavidus necator JMP134. nih.govucdavis.edu
The organization of these genes into operons, like the tfdCDEF gene cluster, allows for their coordinated expression in response to the presence of 2,4-D or its intermediates. nih.govresearchgate.net Research has revealed the existence of multiple, sometimes redundant, tfd gene modules (e.g., tfd-I and tfd-II) on a single plasmid, suggesting a complex evolutionary history of adaptation to this compound. nih.govnih.gov
Another significant group of genes involved in 2,4-D degradation are the aryloxyalkanoate dioxygenase (AAD) genes. pnas.orgpnas.org These genes, such as aad-1 from Sphingobium herbicidovorans and aad-12, encode enzymes that can effectively degrade 2,4-D. pnas.orgisaaa.org The introduction of AAD transgenes into crops has been a successful strategy for developing herbicide resistance. pnas.org
Identification and Characterization of Degrading Microorganisms
A diverse range of microorganisms capable of degrading 2,4-D have been isolated and identified from various environments. nih.gov These bacteria and fungi utilize 2,4-D as a source of carbon and energy. researchgate.net
| Microorganism | Key Characteristics |
| Cupriavidus | Often harbors the pJP4 plasmid containing the tfd genes for 2,4-D degradation. Cupriavidus necator JMP134 is a well-studied model organism for 2,4-D catabolism. nih.govnih.govnih.gov |
| Pseudomonas | Several species are known to degrade 2,4-D. nih.govresearchgate.net They are often found in contaminated soils and play a significant role in bioremediation. researchgate.net |
| Sphingomonas | Members of this genus are recognized for their ability to degrade a wide range of xenobiotic compounds, including 2,4-D. nih.govresearchgate.net |
Other notable 2,4-D degrading bacteria include species of Achromobacter, Ochrobactrum, Mortierella, and Umbelopsis. nih.gov
Mechanisms of Resistance Development in Biological Systems
In addition to microbial degradation, some organisms, particularly plants, have developed resistance to 2,4-D through various physiological and biochemical mechanisms.
Alterations in Compound Uptake and Translocation
One mechanism of resistance involves modifications in the uptake and movement of 2,4-D within the plant. mdpi.com While 2,4-D is typically absorbed by the leaves and translocated throughout the plant, some resistant weed biotypes exhibit reduced translocation of the herbicide away from the site of application. mdpi.comoup.comnih.gov This restricted movement prevents the compound from reaching its target sites in sufficient concentrations to be effective.
Studies on resistant wild radish (Raphanus raphanistrum) have shown that the inability to translocate 2,4-D out of the treated leaf is a key resistance mechanism. oup.com Similarly, reduced translocation has been identified as a contributing factor to 2,4-D resistance in species like Hirschfeldia incana. mdpi.com However, the role of altered uptake is less consistent across different resistant species. mdpi.com
Enhanced Metabolic Detoxification Strategies
A primary mechanism of resistance in many weed species is the enhanced metabolic detoxification of 2,4-D. mdpi.com Resistant plants can metabolize the herbicide into non-toxic forms more rapidly and efficiently than susceptible plants. cambridge.orgbioone.org This detoxification process often involves enzymes such as cytochrome P450 monooxygenases. frontiersin.orgcambridge.org
In some resistant dicotyledonous weeds, enhanced metabolism is the sole mechanism of resistance. mdpi.com For example, in resistant populations of Amaranthus tuberculatus (waterhemp), a novel detoxification pathway has been identified where 2,4-D is hydroxylated and then conjugated with sugars, rendering it inactive. nih.gov This is a more efficient detoxification route compared to the metabolic pathways found in susceptible plants. nih.gov The rate of this metabolic detoxification can also be influenced by environmental factors such as temperature. cambridge.org
Genetic Underpinnings of Resistance Phenotypes
The evolution of resistance to Sodium 2-(2,4-dichlorophenoxy)acetate hydrate in various plant species is a complex biological phenomenon driven by genetic adaptations. These adaptations can be broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov NTSR mechanisms are more commonly reported for resistance to this compound and include reduced herbicide uptake and translocation, increased metabolic degradation, and enhanced sequestration. nih.gov In contrast, TSR involves modifications to the herbicide's molecular target.
Resistance can be inherited as a simple trait controlled by a single, dominant nuclear gene, which can lead to rapid spread within a population, or as a more complex polygenic trait involving multiple genes. soybeanresearchinfo.comresearchgate.netfrontiersin.orgnih.govunl.edu
Target-Site Resistance (TSR)
Synthetic auxin herbicides like this compound function by binding to auxin receptor proteins, such as the F-box protein TIR1/AFB, and co-receptor proteins like Aux/IAA, leading to the deregulation of gene expression and subsequent plant death. nih.govnih.gov Theoretically, mutations in the genes encoding these proteins that prevent or reduce herbicide binding could confer resistance. nih.gov
While this mechanism is well-established for other herbicides, documented cases of TSR for this compound are less common. For instance, research on resistant oriental mustard populations did not find any amino acid modifications in the sequences of potential target-site genes, including ABP, TIR1, and AFB5. researchgate.net However, the potential for TSR exists, as demonstrated by a double-nucleotide substitution in the IAA16 gene of kochia that confers resistance to dicamba, another synthetic auxin herbicide. nih.gov
Non-Target-Site Resistance (NTSR)
NTSR encompasses mechanisms that prevent the herbicide from reaching its target site in a toxic form or concentration.
Enhanced Metabolism: One of the most significant NTSR mechanisms is the rapid detoxification of the herbicide. soybeanresearchinfo.com This is often mediated by the increased activity of certain enzyme families.
Cytochrome P450 Monooxygenases (P450s): These enzymes are frequently implicated in the metabolic breakdown of this compound in resistant weeds like Amaranthus hybridus, Parthenium hysterophorus, Papaver rhoeas, and two Conyza species. mdpi.comresearchgate.net The involvement of P450s can be demonstrated by the use of malathion, a P450 inhibitor, which can synergize with the herbicide and increase its efficacy in resistant plants. mdpi.com In some cases, increased expression of specific P450 gene clusters, such as P450-81E8 in common waterhemp, has been linked to metabolic resistance. nih.gov
Other Enzyme Families: Glutathione (B108866) S-transferases (GSTs) and glucosyl transferases are also involved in the detoxification process. nih.govfrontiersin.org For example, in a tolerant cotton line, GSTs and other genes involved in oxidation-reduction processes were significantly expressed in response to the herbicide. frontiersin.org
Reduced Translocation: Another prevalent NTSR mechanism is the impaired movement of the herbicide from the point of application, typically the leaves, to other parts of the plant where it exerts its phytotoxic effects. nih.govmdpi.com This leads to the retention of the herbicide in the treated leaves. nih.gov
Auxin Transporter Modifications: This reduced translocation is often linked to alterations in auxin transport systems. nih.govresearchgate.net ATP-binding cassette (ABC) transporters of the B subclass, which are involved in polar auxin transport, are suspected to play a role. nih.govresearchgate.net Mutations in the genes encoding these transporters or their associated proteins could impair the phloem loading and long-distance transport of the herbicide. nih.gov
The table below summarizes key research findings on the genetic mechanisms of resistance to this compound in various weed species.
| Weed Species | Mechanism of Resistance | Genes/Enzyme Families Implicated | Inheritance Pattern |
|---|---|---|---|
| Amaranthus hybridus | Reduced Translocation & Enhanced Metabolism | Cytochrome P450 | Not specified |
| Conyza canadensis | Enhanced Metabolism | Cytochrome P450 | Not specified |
| Conyza sumatrensis | Enhanced Metabolism | Cytochrome P450 | Not specified |
| Hirschfeldia incana | Reduced Translocation | Not specified | Not specified |
| Parthenium hysterophorus | Reduced Translocation & Enhanced Metabolism | Cytochrome P450 | Not specified |
| Papaver rhoeas | Reduced Translocation & Enhanced Metabolism | Cytochrome P450 | Not specified |
| Amaranthus palmeri | Enhanced Metabolism | Cytochrome P450 | Polygenic (multiple genes) |
| Raphanus raphanistrum | Reduced Translocation | Not specified | Single dominant locus |
| Lactuca serriola | Not specified | Not specified | Single codominant gene |
| Sisymbrium orientale | Reduced Translocation | Not specified | Single dominant gene |
Environmental Dynamics and Physicochemical Transformations of 2,4 Dichlorophenoxyacetic Acid
Degradation Processes in Environmental Compartments
The breakdown of 2,4-D in the environment occurs through several key pathways, including photodegradation, hydrolysis, and microbial action, with the rate and extent of degradation being significantly influenced by the specific environmental conditions.
Photodegradation, or the breakdown of a compound by light, plays a role in the environmental degradation of 2,4-D, particularly in sunlit surface waters and on soil surfaces. cdc.gov Studies have shown that 2,4-D is susceptible to photolysis, a process that can lead to the formation of several intermediate products. researchgate.netca.gov The rate of photodegradation can be influenced by factors such as the intensity of sunlight and the presence of sensitizing agents in the water.
The primary photodegradation products of 2,4-D that have been identified include 1,2,4-benzenetriol (B23740) and 2,4-dichlorophenol (B122985). researchgate.net Further secondary photolysis can lead to the formation of humic acids. researchgate.netca.gov In soil, photodegradation is considered a minor degradation pathway and is limited to the very top layer of the soil. researchgate.netresearchgate.net A study by the Industry Task Force on 2,4-D found that the compound is highly resistant to soil photodegradation, with no degradation products detected at concentrations above 1.1% of the initially applied amount. researchgate.net
The half-life of 2,4-D due to photodegradation can vary. For instance, the photodegradation half-life in soil has been reported to be 68 days. cdc.gov In aqueous solutions, the half-life under aerobic conditions was found to be 4.5 days. fao.org
Table 1: Key Photodegradation Products of 2,4-D
| Degradation Product | Chemical Formula | Environmental Compartment |
|---|---|---|
| 1,2,4-Benzenetriol | C6H6O3 | Water, Soil |
| 2,4-Dichlorophenol | C6H4Cl2O | Water, Soil |
| Humic Acids | Not applicable | Water |
The various forms of 2,4-D, including its esters and salts, undergo hydrolytic and dissociative transformations in the environment. These processes are crucial in converting the applied formulations into the herbicidally active acid form.
2,4-D ester formulations are known to hydrolyze to the parent acid and the corresponding alcohol, particularly in alkaline waters. invasive.org The rate of hydrolysis is dependent on the specific ester, with the 2-ethylhexyl (EH) ester having a half-life of 48 days at pH 7 and 2.2 days at pH 9. fao.org In soil, the hydrolysis of 2,4-D esters is generally rapid, with more than 72% being hydrolyzed within 72 hours under non-sterile conditions. fao.org For example, the isooctyl ester of 2,4-D was found to hydrolyze rapidly in moist soil, with 80% converted to the anionic form within 72 hours. nih.gov Similarly, 2,4-D butyl ester can be completely hydrolyzed within 24 hours in soil with moisture levels above the wilting point. researchgate.net
Salt formulations of 2,4-D, such as the dimethylamine (B145610) (DMA) salt, readily dissociate in water to release the 2,4-D acid anion and the corresponding cation. fao.orgcanada.ca This dissociation is a rapid process. epa.gov Once in the acid form, the compound is subject to further degradation processes. fao.org In most soil environments, various formulations of 2,4-D are quickly converted to the acid form. invasive.org
The chemistry of the aquatic environment, particularly pH and dissolved oxygen levels, significantly influences the degradation rate and pathway of 2,4-D.
The pH of the water affects the form of 2,4-D present. With a pKa of 2.8, 2,4-D will predominantly exist in its anionic (negatively charged) form in most natural water bodies where the pH is typically between 4.5 and 8.5. canada.ca In alkaline waters (pH > 7), the conversion to the anion is rapid, making it more susceptible to photodegradation and microbial metabolism. invasive.org Conversely, at lower pH levels (< 4), microbial degradation is inhibited, and 2,4-D tends to persist in its molecular form. invasive.org The hydrolysis of 2,4-D esters is also pH-dependent, occurring more rapidly in alkaline conditions. fao.orginvasive.org
Dissolved oxygen levels are a critical factor in the microbial degradation of 2,4-D. Aerobic (oxygen-present) degradation is significantly faster than anaerobic (oxygen-absent) degradation. youtube.com The half-life of 2,4-D in aerobic aquatic environments is estimated to be around 15 days, while in anaerobic conditions, it can range from 41 to 333 days. cdc.govwikipedia.orgacs.org Studies have shown that dissolved oxygen concentrations below 1 mg/liter can be a limiting factor for the biodegradation of chlorinated aromatic compounds like 2,4-D. nih.govnih.gov The rate of degradation in river water has been shown to be directly related to the sediment load and nutrient concentration. cdc.gov
Transport and Mobility in Pedological and Aquatic Systems
The movement of 2,4-D through soil and aquatic environments is a key aspect of its environmental fate, influencing its potential to reach groundwater and other non-target areas.
The adsorption and desorption of 2,4-D to soil particles are critical processes that control its mobility. scielo.br These processes are influenced by several soil properties, including organic matter content, clay mineralogy, and pH.
Organic Matter: Soil organic matter is a primary factor influencing the adsorption of 2,4-D. invasive.orgscielo.br Generally, adsorption increases with higher organic matter content. fao.orginvasive.orgpublish.csiro.au However, the nature of the organic matter also plays a role. Partially decomposed or undecomposed organic matter can decrease sorption and increase desorption. nih.govacs.org Studies have shown a positive correlation between the organic carbon-normalized sorption coefficient (Koc) of 2,4-D and the aromaticity of the soil organic matter. tandfonline.com
Clay Minerals: The type and amount of clay minerals in the soil also affect 2,4-D adsorption. invasive.org Sorption tends to increase with higher clay content. nih.govacs.org The specific mineralogy is important, with different clay types exhibiting varying adsorption capacities. tandfonline.com For example, one study found that organically modified bentonite (B74815) absorbed significantly more 2,4-D than unmodified bentonite. dntb.gov.ua
pH: Soil pH is a crucial determinant of 2,4-D adsorption. invasive.org Adsorption is generally greater in more acidic soils (lower pH). fao.orginvasive.orgdocsdrive.com This is because at lower pH, more of the 2,4-D exists in its less soluble, non-ionized form, which is more readily adsorbed to soil colloids. invasive.org As the pH increases, 2,4-D becomes more anionic and water-soluble, leading to decreased adsorption and increased mobility. invasive.orgcanada.ca
The adsorption of 2,4-D in soil often follows Freundlich and Langmuir isotherm models. nih.govacs.org The Freundlich distribution coefficients (Kf) have been reported to range from 0.81 to 2.89 µg(1 - 1/n) g-1 mL(1/n). nih.gov
Table 2: Factors Influencing 2,4-D Adsorption in Soil
| Soil Property | Influence on Adsorption | Mechanism |
|---|---|---|
| Organic Matter | Generally increases adsorption | Partitioning into organic matter |
| Clay Minerals | Increases adsorption | Surface binding |
| pH | Decreased pH increases adsorption | Promotes the non-ionized, less soluble form of 2,4-D |
The potential for 2,4-D to leach through the soil profile and contaminate groundwater is a significant environmental concern. nih.gov Its mobility in soil is influenced by the same factors that affect adsorption. nih.gov
Due to its relatively high water solubility and low soil adsorption coefficient, 2,4-D is considered to have a high potential to leach. researchgate.netcanada.cadocsdrive.com It is often categorized as having intermediate to high mobility in mineral soils and sediment. wikipedia.orgorst.edu The primary mechanism for its movement through the soil is with percolating water. researchgate.netepa.gov
The extent of leaching is dependent on soil type and environmental conditions. Leaching is more likely to be significant in coarse-grained sandy soils with low organic content and in soils with a higher pH. epa.gov The rapid biodegradation of 2,4-D in the upper soil layers can often mitigate its leaching potential under normal field conditions. fao.orginvasive.org However, where 2,4-D does leach to deeper soil layers, it may be more persistent due to lower microbial populations. invasive.org
Several indices are used to assess the leaching potential of pesticides. The Groundwater Ubiquity Score (GUS) for 2,4-D in some urban soils has been found to be greater than 2.8, classifying it as a "leacher". nih.gov The Leachability Index (LIX) values in the same study suggested a low to moderate leaching potential. nih.gov Despite its mobility, the relatively short half-life of 2,4-D in many soils can reduce its ability to reach groundwater. cdc.gov
Surface Runoff and Aquatic Transport Mechanisms
The transportation of 2,4-Dichlorophenoxyacetic acid (2,4-D) and its derivatives, including Sodium 2-(2,4-dichlorophenoxy)acetate hydrate, from terrestrial to aquatic environments is primarily facilitated by surface runoff and erosion. cdc.gov Following application, 2,4-D can be washed off from treated soil and plant surfaces by rainfall, subsequently entering rivers, lakes, and ponds. cdc.gov The extent of this transport is influenced by several factors, including the formulation of the herbicide, soil properties, rainfall intensity, and topography.
The mobility of 2,4-D in soil is a critical factor governing its potential for runoff. Due to its high water solubility and low soil adsorption coefficient, the acid form of 2,4-D is considered to have a high potential to be mobile in soil. juniperpublishers.com Organic carbon normalized soil adsorption coefficients (Koc) have been reported to be relatively low, suggesting weak adsorption to soil particles and a higher likelihood of being transported with water. cdc.gov For instance, Koc values of 70, 76, 59, and 117 have been recorded for sandy loam, sand, silty clay loam, and loam soils, respectively. cdc.gov This indicates that in soils with low organic matter, particularly coarse-grained sandy soils, leaching and runoff are significant transport pathways. epa.gov
While the salt forms, such as the sodium salt, are water-soluble, their transport via runoff is complex. juniperpublishers.comsuvochem.com Generally, little runoff is observed with 2,4-D amine salts, and the runoff behavior is inversely related to adsorption. epa.gov The anionic form of 2,4-D, which is prevalent in the environment, is water-soluble and highly mobile. juniperpublishers.cominvasive.org However, the rapid biodegradation of 2,4-D in soil often mitigates extensive leaching and subsequent runoff under typical field conditions. cdc.govfao.org Runoff from treated soil has been estimated to be between 0.01 and 1% of the applied 2,4-D. fao.org Percolating water is considered the principal means of movement through the soil profile. epa.gov
Volatilization Characteristics of Specific Formulations
The volatilization of 2,4-D, which is the process of it converting into a vapor and moving off-target, is highly dependent on its chemical formulation. invasive.org Different formulations, such as esters, amines, and salts, exhibit distinct volatility characteristics.
Ester formulations of 2,4-D are known to be the most volatile. invasive.orgbioone.orgbayer.us These formulations have a higher vapor pressure, which increases their potential to vaporize, especially in hot and dry weather conditions. bayer.us24d.info Even "low volatile" ester formulations, which are designed with longer chemical chains to reduce volatility, are still more volatile than amine or salt formulations. bioone.orgbayer.us Research has shown that ester formulations can cause injury to sensitive non-target plants at significant distances from the application site due to vapor drift. researchgate.netksu.edu
In contrast, salt formulations, including the sodium salt and various amine salts, are considered to have low to negligible volatility. cdc.govinvasive.orgbioone.orguchicago.edu Studies have demonstrated that the acid, sodium salt, and amine forms of 2,4-D are essentially nonvolatile. 24d.infouchicago.edu The low volatility of these formulations makes them a more suitable choice when there is a risk of damage to nearby sensitive crops or plants. invasive.org A newer choline (B1196258) salt formulation has been developed to have even lower volatility than traditional amine forms. 24d.inforesearchgate.netksu.edu
The following table summarizes the relative volatility of different 2,4-D formulations.
Table 1: Relative Volatility of 2,4-D Formulations
| Formulation Type | Volatility Potential | Key Characteristics |
|---|---|---|
| Ester | High | Higher vapor pressure; potential for off-target movement increases with temperature. bayer.us24d.info |
| Amine | Low | Significantly less volatile than ester formulations. bioone.org24d.info |
| Sodium Salt | Non-volatile | Considered to have negligible volatility. uchicago.edu |
| Choline Salt | Ultra-low | Developed to have greater stability and lower volatility than other amine forms. 24d.inforesearchgate.net |
Persistence and Environmental Half-Lives in Diverse Matrices
The persistence of 2,4-D in the environment is generally low due to its susceptibility to microbial degradation. invasive.orgwikipedia.orginchem.org The half-life, which is the time it takes for half of the applied amount to degrade, varies depending on the environmental matrix (soil, water) and conditions such as temperature, moisture, pH, and the presence of microorganisms. juniperpublishers.cominvasive.org
In soil, 2,4-D amine salts and esters are not persistent under most conditions and are typically degraded rapidly to the acid form. orst.edu The average half-life in soil is reported to be around 10 days, but can range from a few days to a few weeks. cdc.govjuniperpublishers.cominvasive.org For example, the EPA reported a biodegradation half-life of 6.2 days in aerobic mineral soil. cdc.govwikipedia.org However, persistence can be longer in cold, dry soils where microbial activity is limited. juniperpublishers.cominvasive.org
In aquatic environments, the degradation rate is also variable. The aerobic aquatic metabolism half-life is about 15 days. cdc.govwikipedia.org However, under anaerobic (low oxygen) conditions, 2,4-D is more persistent, with a half-life ranging from 41 to 333 days. cdc.govwikipedia.org Photolysis, or breakdown by sunlight, can also be an important degradation process in sunlit surface waters. cdc.gov
The following table provides a summary of the environmental half-lives of 2,4-D in different matrices.
Table 2: Environmental Half-Lives of 2,4-D
| Environmental Matrix | Condition | Half-Life Range |
|---|---|---|
| Soil | Aerobic | 6.2 to 10 days cdc.govwikipedia.orgorst.edu |
| Water | Aerobic | Approximately 15 days cdc.govwikipedia.org |
| Water | Anaerobic | 41 to 333 days cdc.govwikipedia.org |
| Atmosphere | Vapor-phase | Approximately 19 hours cdc.gov |
Emerging Bioremediation and Environmental Remediation Strategies
Due to the widespread use of 2,4-D, there is significant interest in developing effective strategies to remediate contaminated environments. Bioremediation, which utilizes microorganisms to degrade or detoxify pollutants, is considered an environmentally sustainable and advantageous method for 2,4-D contamination. nih.govscielo.br
The primary mechanism for the natural breakdown of 2,4-D in soil and water is microbial degradation. invasive.orgnih.gov Numerous microorganisms, including bacteria and fungi, have been identified that can use 2,4-D as a source of carbon and energy, breaking it down into less harmful compounds. nih.govscielo.bracs.org Researchers have isolated various microbial strains, such as Serratia marcescens and Penicillium sp, that have shown potential for 2,4-D degradation. scielo.br The process typically involves enzymes produced by these microbes that catalyze the breakdown of the herbicide molecule. nih.gov
Emerging bioremediation strategies focus on enhancing these natural degradation processes. This can involve bioaugmentation, where specific microbial strains known for their 2,4-D degrading capabilities are introduced into a contaminated site. Another approach is biostimulation, which involves modifying the environment (e.g., adding nutrients) to encourage the growth and activity of indigenous degrading microorganisms.
Recent research has also explored the use of genetic engineering to create microorganisms with enhanced 2,4-D degradation capabilities. nih.gov For example, Escherichia coli has been engineered with a complete degradation pathway for 2,4-D, demonstrating rapid and complete remediation of the herbicide in laboratory settings. nih.gov
Besides bioremediation, other remediation techniques such as adsorption using activated carbon have been investigated for the removal of 2,4-D from water. nih.gov Adsorption is effective due to the porous structure and large surface area of activated carbon, which can bind the herbicide molecules. nih.gov
Advanced Methodologies for Research and Analysis of 2,4 Dichlorophenoxyacetic Acid
Chromatographic Techniques for Trace Analysis
Chromatography is a cornerstone for the separation, identification, and quantification of 2,4-D and its metabolites in various matrices. Its high resolution and sensitivity make it indispensable for trace analysis.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the determination of 2,4-D in diverse samples, including pesticide formulations, soil, water, and biological tissues. Reversed-phase HPLC is the most common approach, typically employing a C18 column. The separation is achieved by using a mobile phase, often a mixture of acetonitrile (B52724) and acidified water, which allows for the efficient elution of the analyte.
Detection is commonly performed using a UV detector, with wavelengths set at 220 nm, 228 nm, 230 nm, or 280 nm, depending on the specific method and matrix. The selection of the wavelength is critical for achieving optimal sensitivity and minimizing interference from other compounds in the sample. Method validation studies have demonstrated good linearity of response, with correlation coefficients often exceeding 0.999. Recovery rates for 2,4-D in spiked samples are typically high, often ranging from 80% to over 100%, indicating the accuracy and reliability of these methods. The limits of detection (LOD) and quantification (LOQ) are generally low, allowing for the analysis of trace levels of the herbicide.
Interactive Table 1: HPLC Methodologies for 2,4-D Analysis
| Matrix | Column | Mobile Phase | Detection Wavelength | Recovery (%) | LOD | LOQ |
|---|---|---|---|---|---|---|
| Pesticide Formulations | LiChrospher 60 RP-select B | Acetonitrile/Water (60/40, v/v) | 220 nm | 98.16 - 101.38 | - | - |
| Soil | C18 | Acetonitrile/Acidified Water | 228 nm | 85 - 100 | 0.003 ppm | 0.006 ppm |
| Water | C18 | Acetonitrile/0.02 M Ammonium (B1175870) Acetate with 0.1% Formic Acid | 230 nm | 80 - 100 | 0.45 µg/mL | 2 µg/mL |
| Rat Serum | XDB-C18 | Acetonitrile/0.02 M Ammonium Acetate with 0.1% Formic Acid | 230 nm | 100.4 - 101.9 | - | - |
Gas Chromatography (GC) and Mass Spectrometry (GC-MS) for Metabolite Profiling
Gas Chromatography (GC), particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the analysis of 2,4-D and its metabolites. Due to the low volatility of 2,4-D, a derivatization step is necessary to convert it into a more volatile compound suitable for GC analysis. This process typically involves esterification to form, for example, methyl or pentafluorobenzyl esters.
The choice of derivatizing agent is crucial for the success of the analysis. Once derivatized, the sample is injected into the GC system, where the compounds are separated based on their boiling points and interaction with the stationary phase of the column. The separated compounds then enter the mass spectrometer, which provides detailed structural information, allowing for the unambiguous identification and quantification of 2,4-D and its various metabolites. This is particularly valuable for metabolite profiling in complex biological and environmental samples.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Complex Environmental and Biological Matrices
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and selective technique for the analysis of 2,4-D in complex matrices such as soil, water, and various food products like soybeans and corn. tdl.org A significant advantage of LC-MS/MS is that it often does not require the derivatization step that is essential for GC analysis, thereby simplifying sample preparation and reducing the potential for analytical errors. researchgate.net
The technique combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. This allows for the detection of 2,4-D at very low concentrations, even in the presence of a multitude of other compounds. For instance, a simple high-throughput LC-MS/MS method has been developed for the determination of 2,4-D in soybean and corn. tdl.org This method involves an alkaline hydrolysis step to convert all forms of 2,4-D into its salt form, followed by extraction and analysis. tdl.org The recoveries in such methods are typically high, ranging from 86% to 107%, with low relative standard deviations. tdl.org The use of isotopic internal standards, such as 13C-labeled 2,4-D, can further enhance the accuracy and precision of quantification. ovid.com
Interactive Table 2: LC-MS/MS Method for 2,4-D in Soybean and Corn tdl.org
| Parameter | Details |
|---|---|
| Sample Preparation | Alkaline hydrolysis, extraction with acidified acetonitrile, salting out. |
| Chromatography | Reversed-phase with weak anion-exchange and cation-exchange mixed-mode column. |
| Detection | Tandem Mass Spectrometry (MS/MS) in negative ion mode. |
| Recovery | 86% - 107% |
| Relative Standard Deviation | < 10% |
| Internal Standard | Not required due to minimal matrix suppression. |
Ion Chromatography Applications
Ion chromatography is another valuable technique that has been employed for the analysis of 2,4-D, particularly in agrochemical formulations. ukim.edu.mk This method separates ions and polar molecules based on their affinity to an ion exchanger. It is well-suited for the determination of the ionic form of 2,4-D and can be a straightforward and effective method for quality control of pesticide products. ukim.edu.mk
Spectroscopic Approaches in Environmental Research (e.g., UV-DAD, Adsorption Spectroscopic Investigation)
Spectroscopic techniques are vital for both the quantification of 2,4-D and for studying its interactions with environmental components. UV-Diode Array Detection (DAD), often coupled with HPLC, provides spectral information that can aid in the identification of 2,4-D and distinguish it from other co-eluting compounds. The characteristic UV absorption bands for 2,4-D are found at approximately 200 nm, 229 nm, and 283 nm. researchgate.net The disappearance of these bands can be used to monitor the degradation of the herbicide. researchgate.net
Adsorption spectroscopic investigations are employed to understand the mechanisms by which 2,4-D binds to soil particles and other environmental surfaces. oaepublish.com These studies have shown that the adsorption process influences the mobility and bioavailability of the herbicide in the environment. oaepublish.com Research indicates that surface area and interactions such as pore-filling, hydrogen bonding, and π-π electron donor-acceptor (EDA) interactions are significant mechanisms in the adsorption of 2,4-D to biochar-amended soils. oaepublish.com
Isotopic Labeling and Stable Isotope Probing in Degradation Pathway Elucidation
Isotopic labeling is a powerful methodology for tracing the metabolic fate of 2,4-D and elucidating its degradation pathways. In these studies, 2,4-D is synthesized with a stable or radioactive isotope, such as carbon-13 (¹³C) or carbon-14 (B1195169) (¹⁴C), at a specific position in the molecule. nih.gov When this labeled 2,4-D is introduced into a microbial culture or an environmental sample, the label can be traced through the various degradation products. This allows researchers to identify the intermediate metabolites and the final breakdown products, providing a detailed map of the degradation pathway. nih.gov
Stable Isotope Probing (SIP) is an advanced technique that links the degradation of a specific compound to the microorganisms responsible for it within a complex community. fao.org In a SIP experiment, a substrate, such as 2,4-D, is labeled with a heavy stable isotope (e.g., ¹³C). fao.org Microorganisms that consume the labeled substrate will incorporate the heavy isotope into their cellular components, such as DNA, RNA, or proteins. nih.gov By separating the "heavy" biomolecules from the "light" ones (from organisms that did not consume the labeled substrate), researchers can identify the specific microbes that are actively degrading 2,4-D in a given environment. fao.orgresearchgate.net This has been successfully used to identify 2,4-D-degrading bacteria, such as members of the β-subdivision of Proteobacteria, directly in soil samples. fao.orgresearchgate.net
Integration of Multi-Omics Approaches in Microbial and Plant Research
The study of 2,4-Dichlorophenoxyacetic acid (2,4-D) has been significantly advanced by the adoption of multi-omics methodologies. nih.govresearchgate.net These approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, provide a comprehensive, system-level understanding of the interactions between 2,4-D and biological systems. nih.govmdpi.com By moving beyond the analysis of a single molecular level, researchers can construct a more complete picture of the complex biochemical and genetic responses elicited by 2,4-D in both microorganisms and plants. mdpi.comnih.gov
In microbial research, multi-omics is crucial for elucidating the intricate pathways of 2,4-D biodegradation. nih.gov The degradation of this herbicide in the environment is primarily carried out by a diverse range of soil microorganisms. nih.govnih.gov Integrating various omics platforms allows for the identification of the specific genes (genomics), their expression levels under 2,4-D exposure (transcriptomics), the resulting functional proteins and enzymes (proteomics), and the intermediate and final breakdown products (metabolomics). nih.govnih.gov This holistic view helps to uncover novel catabolic pathways and understand the regulatory networks that control the degradation process. nih.govresearchgate.net For instance, metagenomic analysis of microbial communities in contaminated environments can reveal the diversity of catabolic pathways available for bioremediation. nih.gov
In plant science, multi-omics approaches are employed to understand the mechanisms of 2,4-D action, including its herbicidal effects, plant tolerance, and detoxification pathways. nih.govnih.gov Transcriptomic and proteomic analyses have been used to study changes in gene and protein expression in plants following 2,4-D application. nih.gov These studies have identified key transcriptional factors, stress-response proteins, and metabolic pathways that are altered. nih.govresearchgate.net Metabolomics provides insights into the downstream effects, revealing changes in hormone levels and the production of secondary metabolites involved in stress defense. nih.govacs.org The integration of these datasets enables researchers to link genetic and protein-level changes to specific physiological and metabolic responses, offering a clearer understanding of how some plants tolerate or detoxify the herbicide while others succumb to its effects. nih.govnih.gov
Multi-Omics in Microbial Degradation of 2,4-D
The application of integrated omics has been instrumental in characterizing the microbial breakdown of 2,4-D. Below is a table summarizing key findings from studies on various microorganisms.
| Microbial Strain | Omics Approaches Applied | Key Research Findings |
| Cupriavidus necator JMP134 | Genomics, Proteomics | Elucidation of the canonical tfd gene-encoded pathway for 2,4-D degradation, identifying key enzymes like TfdA (α-ketoglutarate-dependent 2,4-D dioxygenase) and TfdB (2,4-DCP hydroxylase). nih.gov |
| Various soil bacteria (e.g., Burkholderia) | Metagenomics, Community-level functional analysis | Showed that agricultural use of 2,4-D selects for a degrader population capable of utilizing the herbicide as a carbon source and leads to a functionally similar, herbicide-tolerant microbial community. researchgate.netglobalsciencebooks.info |
| Various fungal strains (e.g., Penicillium sp.) | Metabolomics (HPLC) | Identification of 2,4-Dichlorophenol (B122985) (2,4-DCP) as a primary metabolite in the fungal degradation pathway, indicating a different initial breakdown step compared to some bacterial pathways. researchgate.netacs.orgscielo.br |
| Diverse microbial consortia | Genomics, Transcriptomics, Proteomics | Discovery of novel genes and proteins contributing to the biodegradation process; identification of diverse catabolic pathways that can be harnessed for enhanced bioremediation strategies. nih.gov |
Multi-Omics in Plant Responses to 2,4-D
In plants, multi-omics studies have provided a detailed view of the molecular cascade initiated by 2,4-D exposure. These studies are critical for understanding crop tolerance and developing strategies to manage herbicide resistance in weeds.
| Plant Species | Omics Approaches Applied | Key Research Findings |
| Citrus sinensis (L.) Osbeck (Olinda Valencia orange) | Transcriptomics, Proteomics, Metabolomics (HPLC-MS/MS) | 2,4-D treatment delayed senescence by altering endogenous hormone levels (increasing ABA and SA, decreasing ethylene), up-regulating stress defense genes and proteins, and down-regulating cell wall metabolism genes. nih.gov |
| Arabidopsis thaliana | Transcriptomics (ROSMETER platform) | Analysis revealed that 2,4-D treatment induces transcriptomic changes correlated with peroxisomal, chloroplast, and mitochondrial stress, indicating that reactive oxygen species (ROS) play a role in its mode of action. researchgate.net |
| Tolerant Crops vs. Resistant Weeds | Comparative Genomics, Metabolomics | Identification of specific metabolic detoxification pathways, often involving cytochrome P450 monooxygenases and glucosyltransferases, that confer tolerance or resistance to 2,4-D. nih.gov |
| Lettuce (Lactuca sativa) | Transcriptomics, Metabolomics | Integrated analysis can reveal phytotoxic mechanisms by identifying differentially expressed genes and metabolites, highlighting perturbations in metabolic pathways and molecular networks upon exposure. acs.org |
The integration of these diverse datasets is a powerful strategy for decoding the complex interactions between 2,4-D and living organisms. mdpi.com By correlating changes across different biological levels—from genes to metabolites—researchers can build more accurate models of microbial degradation and plant response, paving the way for advanced applications in bioremediation and agriculture. nih.govnih.gov
Ecological and Environmental Interactions Beyond Direct Degradation
Impact on Non-Target Microbial Communities and Ecosystem Function
Soil and aquatic microbial communities are fundamental to ecosystem health, driving nutrient cycling and organic matter decomposition. The application of 2,4-D can lead to significant, though sometimes transient, changes in these vital communities.
Alterations in Microbial Community Structure and Diversity
The application of 2,4-D can significantly alter the structure and diversity of soil microbial communities. Research indicates that this herbicide can exert selective pressure, leading to an increase in the population of bacteria capable of degrading it. These microbes can utilize the herbicide as a carbon source for growth. This selection can lead to a shift in the microbial balance, favoring herbicide-tolerant and degrading populations while potentially reducing the abundance of other sensitive species. Studies have shown that agricultural soils with a history of 2,4-D application exhibit a higher tolerance to the herbicide compared to unexposed soils. This repeated exposure can lead to the development of a functionally similar but altered microbial community, with an enriched population of 2,4-D degraders that can persist for about a month after application.
Influence on Biogeochemical Cycles (e.g., Carbon, Nitrogen, Methane)
By affecting microbial communities, 2,4-D can indirectly influence crucial biogeochemical cycles.
Carbon Cycle: As some soil microbes can use 2,4-D as a carbon source, its introduction can temporarily alter carbon mineralization rates. The degradation of the herbicide itself contributes to the carbon cycle, with mineralization half-lives in soil typically ranging from 3 to 22 days, depending on soil characteristics.
Nitrogen Cycle: The nitrogen cycle is particularly sensitive to disruptions by herbicides. Research has shown that 2,4-D can have varied effects on nitrogen-transforming bacteria. It can inhibit the activity of autotrophic nitrifiers, which are crucial for the conversion of ammonium (B1175870) to nitrate (B79036), while stimulating heterotrophic nitrifiers. This can lead to a temporary decrease in nitrate production and an increase in ammonium concentration in the soil. The application of 2,4-D has been found to inhibit nitrogenase activity in some bacteria, which is essential for nitrogen fixation. At field application rates, it has been observed to stimulate ammonifiers but can inhibit them at higher concentrations.
Methane (B114726) Cycle: In aquatic ecosystems like wetlands, 2,4-D may impact the methane cycle. Methane is a potent greenhouse gas, and its production and consumption are microbially mediated. There is evidence to suggest that 2,4-D may inhibit the activity of methanotrophic communities, which are responsible for oxidizing methane. This inhibition could potentially lead to an increase in methane emissions from these environments.
Non-Target Plant Community Dynamics and Ecological Effects
The selective nature of 2,4-D, which primarily targets broadleaf plants, can lead to significant shifts in the composition and competitive dynamics of non-target plant communities in both terrestrial and aquatic ecosystems.
Interspecific Competition and Herbicide Interaction in Plant Populations
The application of 2,4-D can alter the competitive balance within plant communities. By selectively removing susceptible broadleaf species, it can inadvertently favor the growth and proliferation of tolerant species, particularly grasses. Long-term, repeated use of 2,4-D in agricultural systems has been shown to cause weed shifts, where the density of tolerant monocot weeds increases over time. This indicates that the herbicide can be a powerful driver of community composition by modifying interspecific competition. The reduction in competition from broadleaf weeds can lead to an increase in the resources available to tolerant species, allowing them to become more dominant in the plant community.
Population-Level Responses in Diverse Terrestrial and Aquatic Ecosystems
Terrestrial Ecosystems: Non-target terrestrial plants, especially sensitive broadleaf species, can be significantly impacted by 2,4-D through mechanisms like spray drift. Studies have documented that non-target plant injury from 2,4-D can be substantially higher than from other herbicides like glyphosate. This can lead to reduced growth, reproductive problems, and even death in susceptible plant populations adjacent to treated areas. The result can be a decrease in local plant biodiversity and a shift in the species composition of these communities.
Aquatic Ecosystems: In aquatic environments, 2,4-D is used to control invasive broadleaf weeds. However, it can also affect non-target native aquatic plants. The susceptibility of aquatic macrophytes to 2,4-D varies significantly among species. Research on the effects of 2,4-D on various submersed macrophyte species has determined a range of sensitivities. The effective concentration that causes a 50% reduction in a measured endpoint (EC50) provides a benchmark for toxicity. For instance, root growth has been identified as a particularly sensitive endpoint.
| Species | Endpoint | EC50 (µg L⁻¹) |
|---|---|---|
| Ranunculus aquatilis | Relative Growth | 242 |
| Various Rooted Macrophytes | Root Length | 92 - 997 |
| Root Number | 112 - 1807 |
This table presents a summary of research findings on the toxicity of 2,4-D to different aquatic plant species. The EC50 values represent the concentration at which a 50% effect is observed for the specified endpoint. The data indicates that Ranunculus aquatilis is a particularly sensitive species, and that root parameters are sensitive indicators of toxicity across several species. researchgate.net
The impact on these non-target aquatic plants can have cascading effects on the ecosystem, as these plants provide habitat and food for a variety of aquatic organisms.
Role as a Chemical Probe and Tool in Plant Biology Research
Sodium 2-(2,4-dichlorophenoxy)acetate, the sodium salt of 2,4-dichlorophenoxyacetic acid (2,4-D), serves as a valuable tool in plant biology research due to its nature as a synthetic auxin. researchgate.net Its ability to mimic the effects of the primary native auxin, indole-3-acetic acid (IAA), allows researchers to investigate fundamental plant growth and development processes. nih.gov Unlike natural auxins, which are often rapidly metabolized by plants, the synthetic nature of 2,4-D provides greater stability, making it a reliable component in experimental systems. researchgate.net This stability ensures that observed effects are due to a sustained auxin signal, which is crucial for studying long-term developmental processes. researchgate.net
Applications in Plant Cell Culture and Dedifferentiation Studies
Sodium 2-(2,4-dichlorophenoxy)acetate is widely utilized in plant tissue culture to induce cell division and dedifferentiation, leading to the formation of callus—an unorganized mass of plant cells. ashs.org This process is a critical first step in many plant biotechnology applications, including micropropagation and the generation of genetically modified plants. The compound is a common component of culture media, such as Murashige and Skoog (MS) medium, for these purposes. researchgate.net
The effectiveness of 2,4-D in inducing callus formation has been demonstrated across a wide range of plant species. Research has shown that the optimal concentration for callus induction can vary depending on the plant species and the type of explant used. For example, in a study on Capsicum frutescens, the highest rate of callus induction (87%) was achieved with 2.5 mg/L of 2,4-D. ukm.my In another study involving the medicinal plant Calotropis procera, 100% callus induction was observed when stem explants were cultured on a medium containing 7.5 mg/L of 2,4-D in combination with Thidiazuron. sbu.ac.ir For wheat (Triticum aestivum), optimal callus induction from mature seeds was found at a concentration of 3.5 mg/L. researchgate.net
Beyond callus induction, 2,4-D is instrumental in studies of somatic embryogenesis, a process where somatic cells are reprogrammed to form embryos. In Arabidopsis thaliana, 2,4-D is used to induce the formation of somatic embryos from zygotic embryo explants. nih.gov The process typically involves an initial culture on a 2,4-D-containing medium to initiate callus and embryogenic cell formation, followed by transfer to an auxin-free medium to allow for the maturation of the somatic embryos. ashs.orgnih.gov Studies in coffee plants (Coffea arabica and C. canephora) have shown that increasing concentrations of 2,4-D can enhance the number of responsive explants for indirect somatic embryogenesis, although it can also lead to abnormalities in the resulting embryos. nih.gov
The table below summarizes findings from various studies on the application of 2,4-D in plant cell culture.
| Plant Species | Explant Type | 2,4-D Concentration | Observed Effect |
| Capsicum frutescens | Stem | 2.5 mg/L | Highest callus induction rate (87%) ukm.my |
| Triticum aestivum (Wheat) | Mature Seeds | 3.5 mg/L | Optimal for callus induction and proliferation researchgate.net |
| Calotropis procera | Stem | 7.5 mg/L (with Thidiazuron) | 100% callus induction sbu.ac.ir |
| Arabidopsis thaliana | Zygotic Embryos | Not specified | Induction of somatic embryogenesis nih.gov |
| Coffea spp. (Coffee) | Leaf | 9.06 - 54.36 µM | Increased responsive explants for somatic embryogenesis nih.gov |
| Polyscias fruticosa | Callus | 1.5 mg/L | Peak fresh weight of cell biomass in liquid culture cabidigitallibrary.org |
Utility as a Chemical Probe for Auxin Action Mechanisms
The structural and functional similarity of 2,4-D to the natural auxin IAA makes it an effective chemical probe for dissecting the molecular mechanisms of auxin signaling. nih.govscispace.com Researchers utilize 2,4-D as a chemical surrogate for IAA in experiments and genetic screens to identify and characterize components of the auxin response pathway. scispace.com
One of the core mechanisms of auxin action is the perception of the hormone by specific receptor proteins. Studies have shown that 2,4-D, like IAA, is perceived by the TRANSPORT INHIBITOR RESPONSE 1 (TIR1)/AUXIN SIGNALING F-BOX (AFB) family of auxin co-receptors. researchgate.netresearchgate.net The binding of an auxin to this receptor complex leads to the degradation of Aux/IAA transcriptional repressor proteins, thereby activating the expression of auxin-responsive genes. nih.gov However, the binding affinity of different synthetic auxins to these receptors can vary. For instance, surface plasmon resonance analysis has revealed that 2,4-D has a lower affinity for both TIR1 and AFB5 receptors compared to IAA, and it shows a preference for TIR1 over AFB5. nih.gov This differential affinity can be exploited to probe the specific roles of different receptor proteins in various developmental processes.
Furthermore, the use of different synthetic auxins with distinct biological activities has provided insights into the complexity of auxin signaling. A study using a tobacco cell line demonstrated that 2,4-D and another synthetic auxin, 1-naphthaleneacetic acid (NAA), differentially affect cell division and cell elongation. nih.gov While 2,4-D was found to efficiently promote cell division but not cell elongation, NAA stimulated cell elongation at concentrations much lower than those required for cell division. nih.gov This suggests that these two synthetic auxins may activate different downstream signaling pathways, highlighting the existence of multiple, distinct auxin response mechanisms within the cell. nih.gov
The use of 2,4-D in structure-activity relationship studies has also been valuable. By synthesizing and testing a library of 2,4-D analogues, researchers have been able to correlate specific structural features with auxinic activity and the ability to induce somatic embryogenesis. nih.gov Such studies have reinforced the link between a compound's auxinic activity and its effectiveness in developmental reprogramming, indicating that the stress-related effects often attributed to 2,4-D are likely downstream of auxin signaling. nih.gov The development of engineered auxin-receptor systems, where a modified receptor is activated only by a specific, otherwise inactive synthetic auxin analogue, further exemplifies the power of using chemical probes like 2,4-D and its derivatives to precisely control and study auxin responses in a tissue-specific manner. plantae.org
Q & A
Q. What are the established synthesis protocols for Sodium 2-(2,4-dichlorophenoxy)acetate hydrate, and how can purity be optimized?
- Methodological Answer : The compound is synthesized via esterification of 2,4-dichlorophenoxyacetic acid followed by neutralization with sodium hydroxide. A validated protocol involves refluxing 2,4-dichlorobenzoic acid in methanol with sulfuric acid as a catalyst, followed by recrystallization from ethanol to yield intermediates. Hydrazide derivatives can be prepared by reacting the ester with hydrazine hydrate (85%) under reflux, achieving ~82% yield after solvent evaporation and purification . Purity optimization requires rigorous recrystallization, TLC monitoring, and NMR validation of intermediates.
Q. Which analytical techniques are critical for characterizing this compound’s structural and thermal properties?
- Methodological Answer : Key techniques include:
- Single-crystal X-ray diffraction to resolve hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯O interactions in ammonium salts of related analogs) .
- Thermogravimetric analysis (TGA) to assess hydrate stability and decomposition thresholds (dehydration observed at ~100–120°C).
- High-performance liquid chromatography (HPLC) with UV detection (≥98% purity threshold) to confirm absence of byproducts like unreacted 2,4-dichlorophenol .
Q. How does solubility in aqueous and organic solvents impact experimental design?
- Methodological Answer : The compound is water-soluble (hydrophilic sodium salt) but exhibits limited solubility in non-polar solvents. For biological assays, prepare stock solutions in deionized water (e.g., 10 mM) and dilute in buffered media. For organic-phase reactions (e.g., derivatization), use polar aprotic solvents like DMSO or ethanol. Note: Hydrolysis risks increase in acidic conditions, necessitating pH-controlled environments (pH 6–8) .
Q. What are the critical storage conditions to ensure long-term stability?
- Methodological Answer : Store in airtight containers at +20°C in a dark, moisture-free environment. Avoid contact with oxidizing agents (e.g., chlorates, peroxides) and metals (e.g., iron, aluminum), which catalyze degradation. Regularly monitor via FT-IR for carbonyl group integrity (peak ~1700 cm⁻¹) .
Advanced Research Questions
Q. How do metal ions influence the coordination chemistry of this compound, and what are the implications for material science?
- Methodological Answer : The acetate moiety acts as a polydentate ligand, forming mononuclear or polymeric complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Synthesize complexes by refluxing the sodium salt with metal chlorides in ethanol/water (1:1). Characterize via X-ray crystallography and magnetic susceptibility measurements. Applications include catalytic systems or magnetic materials, as seen in analogous 2,4-D metal complexes .
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point variations)?
- Methodological Answer : Discrepancies in melting points (e.g., 128–130°C vs. 215°C) arise from hydrate vs. anhydrous forms or impurities. Use differential scanning calorimetry (DSC) to distinguish hydrated (endothermic peak ~100°C for water loss) and anhydrous forms. Cross-validate with Karl Fischer titration for water content .
Q. What advanced strategies exist for detecting environmental residues of this compound and its metabolites?
- Methodological Answer : Employ LC-MS/MS with electrospray ionization (ESI⁻) for trace quantification in soil/water. Monitor dominant fragments (e.g., m/z 243 → 161 [Cl–C₆H₃–O–CH₂]⁻). For metabolite identification (e.g., 2,4-dichlorophenol), use solid-phase extraction (SPE) followed by GC-MS with a DB-5MS column .
Q. What mechanistic insights explain its herbicidal activity at the molecular level?
- Methodological Answer : The compound mimics auxin, disrupting plant cell elongation. Use Arabidopsis thaliana mutants (e.g., axr1) to study receptor binding via fluorescence polarization assays. Quantify ROS production in root tips using DCFH-DA staining and confocal microscopy to link oxidative stress to growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
